molecular formula C6H14Cl2N2O B2425614 (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride CAS No. 1881275-73-5

(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride

Cat. No.: B2425614
CAS No.: 1881275-73-5
M. Wt: 201.09
InChI Key: KXFOELXPYXZMLA-USPAICOZSA-N
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Description

(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique bicyclic structure, which includes a morpholine ring fused to a pyrrolidine ring. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a suitable precursor such as 1,4-diaminobutane.

    Formation of the Morpholine Ring: The morpholine ring is then formed by introducing an oxygen atom into the pyrrolidine ring. This can be done through an oxidation reaction using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the desired (4aS,7aS) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and oxidation reactions under controlled conditions.

    Chiral Resolution Techniques: Industrial-scale chiral chromatography or crystallization methods are employed to obtain the desired enantiomer.

    Purification and Crystallization: The final product is purified using techniques such as recrystallization or distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of N-oxides or hydroxylated derivatives.

    Reduction: Can produce amine derivatives or reduced ring structures.

    Substitution: Can result in the formation of alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of fine chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets. These targets can include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can bind to receptors on cell surfaces, modulating their activity and triggering specific cellular responses.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: A structurally similar compound with a pyridine ring instead of a morpholine ring.

    (4aS,7aS)-Octahydro-1-methyl-1H-pyrrolo[3,4-b]pyridine: Another similar compound with a methyl group attached to the pyridine ring.

Uniqueness

(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride is unique due to its specific bicyclic structure and the presence of both a morpholine and pyrrolidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFOELXPYXZMLA-USPAICOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2CNC[C@@H]2N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4 g (18.2 mmol) of 8-benzyl-2-oxa-5,8-diazabicyclo[4.3.0]nonane in 100 ml of methanol and 3.5 ml of concentrated hydrochloric acid is hydrogenated on 2 g of palladium-on-active charcoal (10% of Pd) at 80° C. under 100 bar. The catalyst is filtered off and washed with water. The filtrates are concentrated and the product is crystallized by trituration with a little methanol. The crystals are filtered off with suction, washed with acetone and dried in air.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

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